molecular formula C16H14N2O2 B8705343 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE CAS No. 13450-05-0

2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE

Cat. No.: B8705343
CAS No.: 13450-05-0
M. Wt: 266.29 g/mol
InChI Key: ZSGOJSHPDXCFJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE can be achieved through the hydrazinolysis of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione . This process involves the conversion of 2-(2-aminoethyl)-2-phenylindan-1,3-dione into a carbinolamine, which then undergoes ring expansion followed by transannular cyclization .

Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Properties

CAS No.

13450-05-0

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

9b-(4-hydroxyphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one

InChI

InChI=1S/C16H14N2O2/c19-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)18(16)10-9-17-16/h1-8,17,19H,9-10H2

InChI Key

ZSGOJSHPDXCFJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)O

Origin of Product

United States

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